Cas no 28399-82-8 (2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester)

2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester structure
28399-82-8 structure
商品名:2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester
CAS番号:28399-82-8
MF:C10H17NO2
メガワット:183.24748
CID:273764
PubChem ID:274828

2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester 化学的及び物理的性質

名前と識別子

    • Acetic acid,2-(1-methyl-4-piperidinylidene)-, ethyl ester
    • 2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester
    • ethyl 2-(1-methylpiperidin-4-ylidene)acetate
    • (1-methyl-piperidin-4-ylidene)-acetic acid ethyl ester
    • (4-formyl-2-methoxy-phenoxy)-
    • 2-(4-formyl-2-methoxyphenoxy)acetic acid ethyl ester
    • 4-Formyl-2-Methoxy-Phenoxy-Acetic Acid Ethyl Ester
    • AC1LJ5IB
    • ethyl (4-formyl2-methoxyphenoxy)acetate
    • ethyl (4-formyl-2-methoxyphenoxy)acetate
    • ethyl 1-(4-methylpiperidylene)-acetate
    • Ethyl 2-{1-methyl-4-piperidylidene}acetate
    • Oprea1_370649
    • SBB019898
    • MFCD14635833
    • FT-0735096
    • Ethyl (1-methylpiperidin-4-ylidene)acetate
    • Ethyl 2-(1-methyl-4-piperidinylidene)acetate
    • EN300-1455289
    • 28399-82-8
    • NSC-121144
    • VCFGXLWRLVJHKK-UHFFFAOYSA-N
    • SCHEMBL1327598
    • ethyl2-(1-methylpiperidin-4-ylidene)acetate
    • AKOS005264597
    • DTXSID80951066
    • NSC121144
    • SB42206
    • インチ: InChI=1S/C10H17NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h8H,3-7H2,1-2H3
    • InChIKey: VCFGXLWRLVJHKK-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C=C1CCN(C)CC1

計算された属性

  • せいみつぶんしりょう: 183.12601
  • どういたいしつりょう: 183.126
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 29.5A^2

じっけんとくせい

  • 色と性状: Not available
  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 260.2±15.0 °C at 760 mmHg
  • フラッシュポイント: 97.6±11.3 °C
  • 屈折率: 1.534
  • PSA: 29.54
  • LogP: 1.13940
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester セキュリティ情報

2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1455289-0.1g
ethyl 2-(1-methylpiperidin-4-ylidene)acetate
28399-82-8
0.1g
$817.0 2023-05-23
Chemenu
CM317798-1g
Ethyl 2-(1-methylpiperidin-4-ylidene)acetate
28399-82-8 95%
1g
$439 2021-08-18
Enamine
EN300-1455289-0.05g
ethyl 2-(1-methylpiperidin-4-ylidene)acetate
28399-82-8
0.05g
$780.0 2023-05-23
Enamine
EN300-1455289-0.5g
ethyl 2-(1-methylpiperidin-4-ylidene)acetate
28399-82-8
0.5g
$891.0 2023-05-23
Enamine
EN300-1455289-1.0g
ethyl 2-(1-methylpiperidin-4-ylidene)acetate
28399-82-8
1g
$928.0 2023-05-23
Enamine
EN300-1455289-2.5g
ethyl 2-(1-methylpiperidin-4-ylidene)acetate
28399-82-8
2.5g
$1819.0 2023-05-23
Enamine
EN300-1455289-500mg
ethyl 2-(1-methylpiperidin-4-ylidene)acetate
28399-82-8
500mg
$685.0 2023-09-29
Enamine
EN300-1455289-2500mg
ethyl 2-(1-methylpiperidin-4-ylidene)acetate
28399-82-8
2500mg
$1399.0 2023-09-29
A2B Chem LLC
AF63952-1g
Ethyl 2-(1-methylpiperidin-4-ylidene)acetate
28399-82-8 95%
1g
$682.00 2024-04-20
Chemenu
CM317798-1g
Ethyl 2-(1-methylpiperidin-4-ylidene)acetate
28399-82-8 95%
1g
$722 2022-09-01

2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester 関連文献

2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Esterに関する追加情報

Introduction to 2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester (CAS No. 28399-82-8)

2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester, identified by the Chemical Abstracts Service Number (CAS No.) 28399-82-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine derivative class, which has garnered considerable attention due to its versatile pharmacological properties. The molecular structure of 2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester incorporates a piperidine ring substituted with a methyl group at the 1-position and an acetic acid ethyl ester moiety at the 2-position, contributing to its unique chemical and biological characteristics.

The synthesis of 2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester involves multi-step organic reactions, typically starting from readily available precursors such as 1-methylpiperidine. The process often includes condensation reactions followed by esterification, which are well-established in synthetic organic chemistry. The purity and yield of this compound are critical factors that influence its applicability in subsequent research and development processes.

In recent years, piperidine derivatives have been extensively studied for their potential therapeutic applications. The presence of the piperidine ring in 2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester imparts favorable pharmacokinetic properties, including good solubility in water and lipids, which are essential for drug bioavailability. Furthermore, the structural flexibility of piperidine derivatives allows for modifications that can enhance binding affinity to biological targets, making them valuable scaffolds for drug design.

One of the most compelling aspects of 2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester is its role in the development of novel therapeutic agents. Researchers have explored its potential in various disease models, particularly in oncology and central nervous system (CNS) disorders. The compound's ability to interact with specific enzymes and receptors has led to investigations into its efficacy as an anti-inflammatory agent and a potential treatment for neurodegenerative diseases.

Recent studies have highlighted the compound's interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. By modulating the activity of these enzymes, 2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester may offer a new approach to managing chronic inflammatory conditions. Additionally, its structural similarity to known CNS-active compounds suggests that it could serve as a lead compound for developing treatments targeting disorders such as Alzheimer's disease and Parkinson's disease.

The pharmacological profile of 2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester has also been examined in vitro and in vivo. Preclinical studies have demonstrated its ability to cross the blood-brain barrier, a crucial property for CNS drugs. Furthermore, animal models have shown promising results regarding its potential to reduce neuroinflammation and protect against neuronal damage. These findings have spurred further interest in exploring its therapeutic applications.

The chemical stability of 2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester is another important consideration in pharmaceutical development. The compound exhibits moderate stability under standard storage conditions but may degrade under extreme pH or temperature conditions. Understanding its stability profile is essential for formulating it into viable drug products that maintain efficacy throughout their shelf life.

From a regulatory perspective, the synthesis and handling of 2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester must comply with Good Manufacturing Practices (GMP) to ensure consistency and safety. Regulatory agencies require thorough characterization data, including spectroscopic analysis and impurity profiling, before approving any pharmaceutical use. These stringent requirements underscore the importance of high-quality synthesis and purification techniques in producing this compound for research purposes.

The future prospects of 2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic indications. Advances in computational chemistry and structure-based drug design are expected to accelerate the discovery process, potentially leading to novel drug candidates derived from this scaffold. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinical applications.

In conclusion, 2-(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester (CAS No. 28399-82-8) represents a significant compound with broad applications in pharmaceutical research. Its unique structural features, coupled with promising preclinical results, position it as a valuable candidate for developing new therapeutic agents. As research continues to uncover its potential benefits, this compound is poised to play a pivotal role in addressing various medical challenges.

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